molecular formula C8H11N B3423175 2-Phenyl(2-~13~C)ethan-1-amine CAS No. 287100-58-7

2-Phenyl(2-~13~C)ethan-1-amine

Cat. No. B3423175
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

Amines can be synthesized through various methods. One common method is the reduction of nitriles, amides, or nitro compounds . Another method is the nucleophilic substitution of alkyl halides by ammonia or other amines .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can bind up to three hydrogens or organic substituents . The presence of this lone pair makes amines a base and a nucleophile .


Chemical Reactions Analysis

Amines can participate in a wide range of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in elimination reactions . They can also react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can engage in hydrogen bonding, making them more polar and often giving them higher boiling points than similar-sized molecules that don’t engage in hydrogen bonding . Amines of low molar mass are quite soluble in water .

Future Directions

The future directions in the study of amines are vast and varied. They range from the development of new synthetic methods and the exploration of novel reactions, to the design of new drugs and the investigation of their roles in biological systems .

properties

IUPAC Name

2-phenyl(213C)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-PTQBSOBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745688
Record name 2-Phenyl(2-~13~C)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl(2-~13~C)ethan-1-amine

CAS RN

287100-58-7
Record name 2-Phenyl(2-~13~C)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-58-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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